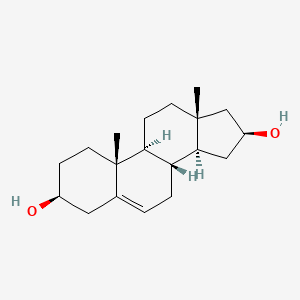

5-Androstene-3beta,16beta-diol

描述

Structure

3D Structure

属性

CAS 编号 |

6038-32-0 |

|---|---|

分子式 |

C19H30O2 |

分子量 |

290.4 g/mol |

IUPAC 名称 |

(3S,8S,9S,10R,13R,14S,16S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |

InChI |

InChI=1S/C19H30O2/c1-18-7-6-16-15(17(18)10-14(21)11-18)4-3-12-9-13(20)5-8-19(12,16)2/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15+,16-,17-,18+,19-/m0/s1 |

InChI 键 |

CVCDJRPXEWJAAY-DSEYRMEUSA-N |

SMILES |

CC12CCC3C(C1CC(C2)O)CC=C4C3(CCC(C4)O)C |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)O)CC=C4[C@@]3(CC[C@@H](C4)O)C |

规范 SMILES |

CC12CCC3C(C1CC(C2)O)CC=C4C3(CCC(C4)O)C |

产品来源 |

United States |

Biosynthesis and Precursor Pathways of 5 Androstene 3beta,16beta Diol

De Novo Steroidogenesis Involving Cholesterol

The biosynthesis of all steroid hormones, including 5-androstene-3β,16β-diol, originates from cholesterol in a process termed de novo steroidogenesis. biorxiv.orgresearchgate.netnih.govcore.ac.uk This fundamental pathway begins with the transport of cholesterol into the mitochondria of steroidogenic cells, such as those in the adrenal glands and gonads. biorxiv.orgnih.gov Inside the mitochondria, the rate-limiting enzyme CYP11A1, also known as the P450 side-chain cleavage enzyme, converts cholesterol into pregnenolone (B344588). biorxiv.org Pregnenolone is the universal precursor from which all other steroid hormones are synthesized. biorxiv.orgnih.gov The production of 5-androstene-3β,16β-diol is therefore contingent on this initial, crucial step in steroid biosynthesis.

Conversion from Pregnenolone and its Derivatives

Pregnenolone, once formed, can undergo a series of enzymatic reactions to yield various steroid intermediates. One of the pathways involves the conversion of pregnenolone to 5-androstene-3β,16β-diol. Research has demonstrated that pregnenolone can be metabolized to several compounds, including 5,16-androstadien-3β-ol and 5-androstene-3β,17β-diol, through intermediates like 17-hydroxypregnenolone and dehydroepiandrosterone (B1670201). nih.gov While direct conversion of pregnenolone to 5-androstene-3β,16β-diol is not the most prominent pathway, the formation of related androstene derivatives from pregnenolone is well-documented. nih.gov

Studies in boar testis have shown that pregnenolone can be converted to various metabolites, including 5-androstene-3β,17α-diol. nih.gov This suggests the existence of alternative side-chain cleavage mechanisms from pregnenolone that could potentially lead to different hydroxylated androstene compounds. nih.gov Furthermore, investigations into the biosynthesis of 16-unsaturated C19 steroids have identified 5-pregnene-3β,20β-diol as a possible intermediary, indicating multiple pathways from pregnenolone to C19 steroids. nih.gov

Metabolism from Dehydroepiandrosterone (DHEA)

A more direct and significant precursor to 5-androstene-3β,16β-diol is dehydroepiandrosterone (DHEA), the most abundant steroid produced by the human adrenal cortex. wikipedia.org DHEA serves as a crucial substrate for the synthesis of numerous steroid hormones. nih.gov

Enzymatic Catalysis by Hydroxysteroid Dehydrogenases

The conversion of DHEA to various downstream steroids is primarily catalyzed by hydroxysteroid dehydrogenases (HSDs). nih.govgenecards.org These enzymes are responsible for the oxidation and reduction of hydroxyl and keto groups on the steroid nucleus.

Specifically, the formation of androstenediol (B1197431) from DHEA is mediated by 17β-hydroxysteroid dehydrogenase (17β-HSD), which reduces the 17-keto group of DHEA. mdpi.com Reductive 17β-HSDs, such as 17β-HSD type 1, are pivotal in the synthesis of estrogens like estradiol (B170435) and 5-androstene-3β,17β-diol. nih.gov

The introduction of a hydroxyl group at the 16β position of DHEA is another key step. While the direct 16β-hydroxylation of DHEA to form an immediate precursor to 5-androstene-3β,16β-diol is a plausible route, research has also identified related metabolites. For instance, 16β-hydroxydehydroepiandrosterone has been identified in infant urine. bham.ac.ukbioscientifica.com Additionally, fungal biotransformation studies have shown that some strains can introduce a 16β-hydroxyl group onto DHEA derivatives. ebi.ac.uk

Intermediary Steroidogenic Steps

The biosynthesis of 5-androstene-3β,16β-diol involves several intermediary steroids. Following the incubation of DHEA with rabbit liver slices, researchers have isolated delta-5-androstene-3(beta), 17(alpha)-diol and delta-5-androstene-3(beta), 16(beta), 17(alpha)-triol, indicating the liver's capacity to metabolize DHEA into various hydroxylated androstene derivatives. nih.gov

Table of Research Findings on 5-Androstene-3beta,16beta-diol Precursors:

| Precursor | Intermediate(s) | Key Enzyme(s) | Resulting Androstene Derivative(s) |

| Cholesterol | Pregnenolone | CYP11A1 | Downstream Steroids |

| Pregnenolone | 17-Hydroxypregnenolone, DHEA | 17α-hydroxylase/17,20-lyase | 5,16-Androstadien-3β-ol, 5-Androstene-3β,17β-diol |

| Dehydroepiandrosterone (DHEA) | 16β-Hydroxy-DHEA | 16β-hydroxylase, 17β-HSD | 5-Androstene-3β,16β-diol, 5-Androstene-3β,17β-diol |

Enzymatic Transformations and Metabolic Interconversions of 5 Androstene 3beta,16beta Diol

Role of Hydroxysteroid Dehydrogenases (HSDs)

Hydroxysteroid dehydrogenases are a class of enzymes that catalyze the oxidation and reduction of hydroxyl groups on the steroid nucleus. They are critical in the metabolism of 5-androstene-3beta,16beta-diol, influencing its conversion to other active or inactive steroid hormones.

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Activity and Isoforms

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes that play a pivotal role in the final steps of sex hormone biosynthesis, catalyzing the interconversion between 17-keto and 17β-hydroxysteroids. nih.gov Several isoforms of 17β-HSD have been identified, each with distinct tissue distribution and substrate specificity. mdpi.com

17β-HSD type 1 (17β-HSD1) is a key enzyme in the production of the potent estrogen, estradiol (B170435) (E2), from estrone (B1671321) (E1). mdpi.com It also facilitates the conversion of dehydroepiandrosterone (B1670201) (DHEA) to 5-androstene-3β,17β-diol (androstenediol), a compound with estrogenic properties. nih.govoncotarget.com The significance of the androstenediol (B1197431) pathway increases, particularly after menopause. mdpi.com

Conversely, 17β-HSD type 2 mediates the oxidative pathway, converting estradiol to estrone, testosterone (B1683101) to androstenedione (B190577), and androstenediol back to DHEA. nih.govoncotarget.com Other isoforms, such as 17β-HSD type 3 and type 5, are involved in the reduction of androstenedione to testosterone. mdpi.com 17β-HSD type 6 exhibits broad substrate specificity, acting on various steroids including the conversion of 5α-androstan-3α,17β-diol to androsterone. uniprot.org

The following table summarizes the primary reactions catalyzed by key 17β-HSD isoforms:

Table 1: Key 17β-HSD Isoforms and their Catalyzed Reactions

| Enzyme Isoform | Primary Reaction | Substrate(s) | Product(s) |

|---|---|---|---|

| 17β-HSD1 | Reduction | Estrone (E1), Dehydroepiandrosterone (DHEA) | Estradiol (E2), 5-Androstene-3β,17β-diol |

| 17β-HSD2 | Oxidation | Estradiol, Testosterone, Androstenediol | Estrone, Androstenedione, DHEA |

| 17β-HSD3 | Reduction | Androstenedione | Testosterone |

| 17β-HSD5 | Reduction | Androstenedione | Testosterone |

3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity and Isoforms

The 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) enzyme family is essential for the biosynthesis of all active steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids. wikipedia.org These bifunctional enzymes catalyze the oxidation of the 3β-hydroxyl group and the isomerization of the Δ5 double bond to the Δ4 position of the steroid nucleus. uniprot.org

There are two main isoforms of 3β-HSD in humans: HSD3B1 (type 1) and HSD3B2 (type 2). nih.gov HSD3B1 is predominantly expressed in the placenta and peripheral tissues, while HSD3B2 is found in the adrenal glands and gonads. wikipedia.orgnih.gov

The 3β-HSD enzymes are responsible for converting Δ5-steroids, such as pregnenolone (B344588), 17α-hydroxypregnenolone, and DHEA, into their corresponding Δ4-ketosteroid counterparts: progesterone (B1679170), 17α-hydroxyprogesterone, and androstenedione, respectively. wikipedia.orguniprot.org They also catalyze the conversion of androstenediol to testosterone. uniprot.org A deficiency in 3β-HSD activity leads to a buildup of Δ5-steroids. wikipedia.org

Table 2: Substrate Conversion by 3β-HSD Enzymes

| Substrate (Δ5-steroid) | Product (Δ4-ketosteroid) |

|---|---|

| Pregnenolone | Progesterone |

| 17α-Hydroxypregnenolone | 17α-Hydroxyprogesterone |

| Dehydroepiandrosterone (DHEA) | Androstenedione |

Contribution of Other Steroidogenic Enzymes

Beyond the HSD family, other enzymes, particularly those from the cytochrome P450 superfamily, are integral to the metabolic pathways involving C19 steroids.

Cytochrome P450 Enzymes (e.g., CYP17A1) in C19 Steroid Production

Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in steroidogenesis, exhibiting both 17α-hydroxylase and 17,20-lyase activities. nih.govresearchgate.net This dual functionality is essential for the production of androgens and estrogens. researchgate.net CYP17A1 is a key player in the conversion of C21 pregnane (B1235032) steroids to C19 androstane (B1237026) steroids. nih.gov

The 17α-hydroxylase activity of CYP17A1 converts pregnenolone and progesterone into their 17α-hydroxylated derivatives. nih.gov Subsequently, the 17,20-lyase activity of the same enzyme cleaves the C17-C20 bond of these hydroxylated intermediates to produce the C19 steroids dehydroepiandrosterone (DHEA) and androstenedione. nih.govresearchgate.net In some species like pigs, CYP17A1 also possesses δ-16-synthase activity, leading to the formation of 16-androstene steroids. nih.gov The activity of CYP17A1 is modulated by cytochrome b5, which specifically enhances its 17,20-lyase function. nih.gov

Interconversion with Related Steroids and Metabolites

The metabolic fate of this compound is intricately linked to its interconversion with other key steroids in the androgen and estrogen biosynthesis pathways.

Relationship with Androstenedione and Testosterone

Androstenedione serves as a central precursor in the synthesis of both androgens and estrogens. researchgate.net It can be converted to testosterone through the action of 17β-HSD enzymes, primarily types 3 and 5. mdpi.com Conversely, testosterone can be oxidized back to androstenedione by 17β-HSD type 2. nih.gov

The precursor to androstenedione in the classic androgen pathway is DHEA, which is converted by the action of 3β-HSD. wikipedia.orguniprot.org DHEA itself is a product of CYP17A1 activity on 17α-hydroxypregnenolone. nih.gov Furthermore, DHEA can be converted to androstenediol by 17β-HSD1. nih.gov Androstenediol can then be converted to testosterone by 3β-HSD. uniprot.org These intricate interconversions highlight the complex network of enzymatic reactions that regulate the balance of steroid hormones in the body. nih.gov

Formation and Metabolism of Dihydrotestosterone (B1667394) (DHT) Metabolites, including 5α-Androstane-3β,17β-diol

The metabolic pathway from this compound to the metabolites of dihydrotestosterone (DHT) involves several enzymatic steps. While direct conversion studies are limited, the metabolic transformations of structurally similar C19 steroids, particularly 5-androstene-3β,17β-diol, provide a clear model for these interconversions.

In peripheral tissues, inactive C19 androgen precursors, such as dehydroepiandrosterone (DHEA), are taken up and converted into active androgens like testosterone and DHT. nih.gov The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) is critical in this process, converting 17-keto steroids to their more active 17β-hydroxy forms. mdpi.com Research on human breast cancer cells (MCF-7 cell line) has demonstrated that 5-androstene-3β,17β-diol is actively metabolized. uu.nl In these cells, it can be converted to testosterone, which is a direct precursor to DHT. uu.nl The same study also identified a direct conversion of 5-androstene-3β,17β-diol to 5α-androstane-3β,17β-diol. uu.nl

The pathway can be summarized as follows:

Conversion to Testosterone: 5-androstene-3β,17β-diol can be converted to testosterone through the action of 3β-hydroxysteroid dehydrogenase (HSD3B2), which introduces the critical 3-keto-Δ⁴ moiety. nih.govuu.nl

Formation of DHT: Testosterone is then irreversibly converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase (SRD5A). nih.govscienceopen.com

Metabolism of DHT: DHT itself is further metabolized into other compounds, including 5α-androstane-3β,17β-diol (also known as 3β-diol) and 5α-androstane-3α,17β-diol (3α-diol). scienceopen.comnih.gov This conversion is a key step in regulating the levels of active androgens within tissues like the prostate and scalp. nih.govresearchgate.net

Interestingly, this metabolic process is not unidirectional. Research has shown that 3β-diol can be converted back to DHT, particularly in prostate cancer cells, providing a pathway for the synthesis of potent androgens from their less active metabolites. scienceopen.comresearchgate.net

The following table details the metabolites formed during a 48-hour incubation of 5-androstene-3β,17β-diol with human breast cancer cells, illustrating the key conversion products. uu.nl

| Precursor Steroid | Metabolite Formed | Percentage of Conversion |

|---|---|---|

| 5-Androstene-3β,17β-diol | Dehydroepiandrosterone (DHEA) | 8.1% |

| Testosterone | 1.0% | |

| 5α-Androstane-3β,17β-diol | 3.2% |

Data sourced from studies on the MCF-7 human breast cancer cell line. uu.nl

Conversions within Defined Biological Milieus (e.g., serum components)

The stability and conversion of androstene derivatives are highly dependent on the biological environment. Studies conducted on human serum reveal a rapid and efficient conversion of certain 16-hydroxylated androgens. Specifically, research on 16β-hydroxydehydroepiandrosterone (16β-OH-DHEA), a compound structurally analogous to this compound, demonstrates this phenomenon. nih.govresearchgate.net

When 16β-OH-DHEA is introduced into human serum, it is quickly converted to 5-androstene-3beta, 17beta-diol 16-one. nih.govresearchgate.net This rapid transformation explains why the circulating levels of 16β-OH-DHEA are typically at the limit of detection (less than 10 pg/mL), whereas its metabolic product, 5-androstene-3beta, 17beta-diol 16-one, is found at measurable concentrations. nih.govresearchgate.netresearchgate.net This conversion does not occur in ultrapure water, indicating that components within the serum are responsible for the metabolic change. nih.gov The stereospecific structure of the 16β-hydroxy group is believed to be a key factor driving this rapid conversion. nih.govresearchgate.net

This finding suggests that this compound would likely undergo a similar rapid metabolism in serum, contributing to its low circulating concentrations and conversion into other steroid metabolites.

The table below presents the measured serum concentrations of 16β-OH-DHEA and its conversion product across different human populations, highlighting the efficiency of its metabolism in a biological milieu. researchgate.net

| Compound | Measured Serum Concentration Range (pg/mL) |

|---|---|

| 16β-Hydroxydehydroepiandrosterone (16β-OH-DHEA) | 0.0 - 9.9 |

| 5-Androstene-3beta, 17beta-diol 16-one | 8.9 - 50.7 |

| 16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA) | 10.0 - 285.0 |

Concentrations were measured in the sera of premenopausal and postmenopausal women, and men over 50 years of age. researchgate.net The significantly higher concentration of the 16α isomer compared to the 16β isomer further underscores the rapid metabolic clearance of 16β-hydroxylated steroids in serum. nih.govresearchgate.net

Mechanisms of Biological Activity and Receptor Interactions

Estrogen Receptor (ER) Agonism and Modulation

No specific data was found regarding the agonism or modulation of estrogen receptors by 5-Androstene-3beta,16beta-diol.

Differential Binding Affinities for Estrogen Receptor Subtypes (ERα, ERβ)

No studies detailing the binding affinities of this compound for ERα or ERβ were identified.

Ligand-Receptor Complex Formation and Downstream Signaling Pathways

Information on the formation of a ligand-receptor complex with estrogen receptors and subsequent signaling pathways is not available for this compound.

Androgen Receptor (AR) Interaction and Modulation

While broadly classified as an androgen, specific details of its interaction with and modulation of the androgen receptor are not described in the search results. ebi.ac.uk

Characteristics of Weak Androgenic Activity

There is no available data to characterize the androgenic activity of this compound as weak or otherwise.

Mechanisms of Androgen Receptor Target Gene Activation

The mechanisms by which this specific compound might activate androgen receptor target genes have not been elucidated in the available literature.

Physiological and Biochemical Research Contexts

Research on Neurosteroid Functionality

Neurosteroids are steroids synthesized within the brain that can rapidly modulate neuronal excitability. While direct evidence for 5-androstene-3β,16beta-diol as a neurosteroid is not available, research on structurally similar androgen metabolites provides significant insight into potential neuroactive properties.

A key mechanism of neurosteroid action is the modulation of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The testosterone (B1683101) metabolite 5α-androstane-3α,17β-diol (3α-androstanediol) is a well-characterized positive allosteric modulator of GABAA receptors nih.govnih.govnih.gov. In laboratory models using hippocampal neurons, 3α-androstanediol enhances GABA-activated currents, an effect that underlies its anticonvulsant properties nih.govnih.gov. Notably, its 3β-epimer, 5α-androstane-3β,17β-diol, does not exhibit the same potentiation of GABAA receptors, indicating a high degree of stereospecificity for this interaction nih.govnih.gov. This suggests that the orientation of the hydroxyl group at the 3-position is critical for this particular neurosteroid activity.

The metabolites of androgens have been shown to influence cognitive functions such as learning and memory in animal models. Studies in rats and mice have demonstrated that testosterone metabolites, including 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol, can have anxiety-reducing and cognitive-enhancing effects nih.govnih.gov. These effects are often not mediated by the classical androgen receptor, but rather through interaction with the estrogen receptor-β (ERβ), which is expressed in brain regions critical for cognition, such as the hippocampus nih.govnih.gov. For instance, administration of these metabolites to gonadectomized male rats improved performance in tasks like object recognition and inhibitory avoidance nih.govnih.govfrontiersin.org. These pro-cognitive effects could be blocked by antagonists of the ERβ, confirming its role in mediating these actions nih.gov. These findings suggest that the local conversion of androgens to neurosteroids like the androstanediols plays a crucial role in modulating the neural circuits that underlie learning and memory.

Modulation of Immune System Components at a Cellular and Molecular Level

Androstene steroids, particularly metabolites of DHEA, are recognized as important regulators of the immune system.

Research on DHEA and its metabolites has revealed varied effects on the proliferation of lymphocytes, which are key cells of the adaptive immune system. In in vitro studies using murine splenocytes, DHEA itself has been shown to suppress mitogen-stimulated lymphocyte proliferation nih.gov. In contrast, its metabolite 5-androstene-3β,17β-diol (androstenediol or AED) had little influence on this process, while another metabolite, androstenetriol (AET), significantly potentiated the proliferative response to mitogens nih.gov. This indicates that the specific structure of the steroid metabolite determines its effect on lymphocyte activation. Androstenediol (B1197431) has also been shown to promote the recovery of immature hematopoietic cells in the bone marrow after myelosuppressive radiation in animal models nih.gov.

The immunomodulatory effects of androstene steroids extend to the regulation of cytokine production. Cytokines are signaling molecules that orchestrate the immune response. In studies with concanavalin (B7782731) A-activated lymphocytes, DHEA was found to depress the secretion of Interleukin-2 (IL-2) and Interleukin-3 (IL-3), which are critical for T-cell proliferation and differentiation nih.gov. Again, 5-androstene-3β,17β-diol (AED) had a minimal effect, whereas androstenetriol (AET) potently increased the production of these cytokines nih.gov.

Further research has shown that AED administration in mice can enhance survival against herpes simplex virus type 1 infection. This protective effect was correlated with a significant increase in the expression and production of type 1 cytokines, specifically Interferon-gamma (IFNγ) and IL-2, within the infected nerve tissue nih.gov. These cytokines are crucial for an effective antiviral cell-mediated immune response. These findings highlight that specific DHEA metabolites can bolster immune defenses by selectively up-regulating protective cytokine pathways.

Methodological Approaches in 5 Androstene 3beta,16beta Diol Research

Advanced Analytical Techniques for Steroid Profiling and Quantification

The precise measurement of steroids like 5-Androstene-3beta,16beta-diol in biological samples is fundamental to comprehending its role in health and disease. Researchers utilize several advanced analytical methods for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for separating, identifying, and quantifying volatile and heat-stable compounds, which includes steroids. In the study of this compound, GC-MS plays a key role in identifying its metabolites. For example, GC-MS can be used to analyze urinary steroid profiles to pinpoint metabolites of administered androgens. nih.gov This process typically involves extracting a steroid fraction from urine and then chemically modifying the steroids to increase their volatility for GC analysis. The subsequent mass spectrometry provides detailed structural data, enabling the precise identification of specific metabolites. nih.gov

One study outlined a method to confirm the intake of various natural androgens by analyzing their metabolites in urine through gas chromatography-combustion-isotope ratio mass spectrometry. nih.gov This approach could potentially be adapted to examine the metabolism of this compound. The procedure includes the hydrolysis of steroid conjugates, separation of non-ketonic components, and purification before the sample is analyzed by GC-MS. nih.gov

Liquid chromatography-mass spectrometry (LC-MS), especially when used in tandem (LC-MS/MS), has become a primary tool for steroid analysis due to its exceptional sensitivity and specificity. nih.govplos.org This method is ideal for measuring multiple steroids at once in complex biological fluids like blood serum. A validated LC-MS/MS method has been established for the concurrent quantification of seven different steroidal compounds, including androst-5-ene-3β, 17β-diol, in the serum of postmenopausal women. nih.gov This method has shown to be linear, accurate, and provides good recovery, making it highly suitable for clinical studies. nih.gov

LC-MS/MS has also been effectively used to measure the serum levels of 5α-androstane-3β, 17β-diol and androstenediol (B1197431) in young adults, demonstrating its value in researching the physiological functions of these steroids. plos.org The high sensitivity of LC-MS/MS allows for the detection of very low concentrations of steroids, which is often required in the field of neurosteroid research. nih.govresearchgate.net

Radioimmunoassay (RIA) is a well-established and highly sensitive method for quantifying hormones, including steroids. A dependable RIA for measuring 5-androstene-3beta, 17beta-diol in plasma has been developed. nih.gov This technique utilizes a specific antibody, requires extraction of the steroid from the plasma, and uses chromatography to ensure specificity. nih.gov The reliability of this assay is supported by its low variability between assays and high rates of recovery. nih.gov RIAs have been crucial in determining the plasma concentrations of this steroid in healthy individuals and in response to various physiological conditions. nih.gov

Ligand binding assays are vital for characterizing how steroids interact with their receptors. While the available information focuses more on quantifying the steroid itself, the principles of these assays are essential for understanding its mode of action. Such assays are used to determine the binding strength and specificity of this compound to different receptors, including estrogen and androgen receptors.

In Vitro Experimental Models

In vitro models are critical for examining the cellular and molecular mechanisms of this compound's action. These models permit controlled experiments that are not possible in living organisms.

Mammalian cell lines are extensively used to explore the effects of steroids on cell growth, movement, and gene activity. In the research of this compound, breast and prostate cancer cell lines have proven to be particularly useful.

Breast Cancer Cell Lines: Researchers have used breast cancer cell lines such as MCF-7, T47D, and BT-474 to study the impacts of androgens and their metabolites. nih.govhormonebalance.org Studies have indicated that in the absence of estrogen, androgens can promote the growth of these cells. nih.govhormonebalance.org Additionally, it has been shown that 5-en-androstene-3 beta,17 beta-diol can suppress the growth of MCF-7 cells when estrogen receptors are blocked. nih.govresearchgate.net A related compound, 5-Androstene-3β, 17α-diol, has been observed to have an anti-proliferative effect on MCF-7 and MDA-MB231 breast cancer cells at higher concentrations. mdpi.com

Prostate Cancer Cell Lines: Prostate cancer cell lines like LNCaP and PC-3 serve as important models for investigating the role of androgens in the progression of prostate cancer. sci-hub.senih.gov Research has revealed that certain androgen metabolites can promote the survival and growth of prostate cancer cells through pathways that are independent of the androgen receptor. sci-hub.senih.gov For instance, 5α-androstane-3β,17β-diol has been found to inhibit the migration of prostate cancer cells by activating the estrogen receptor beta subtype. nih.govunimi.it The androgen 5-androstenediol has been demonstrated to activate the androgen receptor in human prostate cancer cell lines. wpi.edu

Interactive Table: Effects of Androgen Metabolites on Cancer Cell Lines

| Cell Line | Compound | Effect | Reference |

|---|---|---|---|

| MCF-7 | 5-en-androstene-3 beta,17 beta-diol | Inhibits growth when estrogen receptors are blocked | nih.govresearchgate.net |

| MCF-7, T47D, BT-474 | Testosterone (B1683101), 5alpha-dihydrotestosterone | Induces growth in absence of estrogen | nih.govhormonebalance.org |

| MCF-7, MDA-MB231 | 5-Androstene-3β, 17α-diol | Antiproliferative at high doses | mdpi.com |

| LNCaP, PC-3 | 5α-androstane-3α,17β-diol | Supports survival and proliferation (AR-independent) | sci-hub.senih.gov |

| PC-3, DU145 | 5α-androstane-3β,17β-diol | Inhibits cell migration via ERβ | nih.govunimi.it |

Subcellular fractionation enables scientists to isolate specific parts of a cell, such as microsomes (which are fragments of the endoplasmic reticulum), to study enzyme activities and binding characteristics in a more controlled environment. Studies on the metabolism of 5 alpha-androstane-3 beta, 17 beta-diol have been performed using particulate fractions from the ventral prostate and liver of rats. nih.gov These studies have indicated that the prostate primarily converts this steroid into highly polar molecules, whereas the liver generates less polar metabolites. nih.gov Such research is essential for understanding how this compound and similar compounds are metabolized and eliminated in different tissues.

In Vivo Animal Models for Systemic and Tissue-Specific Research (excluding human clinical trials)

In vivo animal models are indispensable for elucidating the systemic and tissue-specific effects and metabolic fate of this compound. These models, ranging from rodents to larger mammals and even invertebrates, provide crucial insights into the compound's physiological roles and biochemical transformations in a whole-organism context.

Non-Rodent Mammalian Models (e.g., boar, rabbit, horse, monkey) for Comparative Biochemistry

Non-rodent mammalian models offer a broader perspective on the comparative biochemistry of this compound and related 16-androstene steroids, which are known to have significant species-specific variations in their biosynthesis and physiological roles.

The boar is a primary model for studying 16-androstene biosynthesis due to the high concentrations of these compounds, which act as pheromones. semanticscholar.orgmdpi.com In boar testis, 5,16-androstadien-3β-ol is synthesized from pregnenolone (B344588). nih.gov The key enzyme in this pathway is cytochrome P450c17 (CYP17A1), which exhibits both 17α-hydroxylase and 17,20-lyase activities, as well as andien-β-synthase activity. mdpi.com This enzymatic activity is crucial for the formation of the C16-double bond characteristic of this class of steroids.

In the horse , studies on the metabolism of anabolic steroids have revealed the importance of 16-hydroxylation pathways. Following the administration of testosterone, 16-oxygenated metabolites, including isomers of androstane-3,16,17-triol, have been identified in urine. madbarn.com The metabolism of 19-nortestosterone in horses also involves hydroxylation at the C-16 position. nih.gov This indicates that the equine liver possesses the necessary enzymes for 16-hydroxylation of androstane (B1237026) skeletons.

Research in rabbits has also provided evidence for the metabolism of androstene precursors to 16-hydroxylated compounds. An early study demonstrated the isolation of Δ5-androstene-3β,16β,17α-triol after incubating dehydroepiandrosterone (B1670201) (DHEA) with rabbit liver slices. nih.govnih.gov More recent studies have investigated the effects of DHEA on oxidative stress in rabbits and quantified adrenal androstenedione (B190577) levels, providing a broader context for C19 steroid metabolism in this species. nih.govnih.govnih.gov

Non-human primates serve as an important bridge between rodent studies and human clinical investigations in understanding androgen metabolism. nih.gov While specific data on this compound is scarce, research on androgen effects on metabolism and adipose tissue function in these models provides a valuable comparative framework. nih.govresearchgate.net Studies on plasma testosterone and androstenedione levels in different primate species highlight the species-specific patterns of androgen production and metabolism. mdpi.com

Interactive Data Table: Comparative Biochemistry of 16-Androstene Steroid Metabolism in Non-Rodent Mammals

| Model Organism | Key Metabolic Pathway/Finding | Precursor(s) | Key Enzyme(s) |

| Boar | Biosynthesis of 5,16-androstadien-3β-ol. nih.govmdpi.com | Pregnenolone | Cytochrome P450c17 (CYP17A1) mdpi.com |

| Horse | Formation of 16-oxygenated metabolites. madbarn.comnih.gov | Testosterone, 19-Nortestosterone | Not specified |

| Rabbit | Formation of Δ5-androstene-3β,16β,17α-triol. nih.govnih.gov | Dehydroepiandrosterone (DHEA) | Not specified |

| Monkey | Species-specific patterns of androgen metabolism. nih.govmdpi.com | Endogenous androgens | Not specified |

Stable Isotope Labeling and Tracing Studies for Metabolic Flux Analysis

Stable isotope labeling, in conjunction with mass spectrometry, is a powerful technique for tracing the metabolic fate of steroids and quantifying their production and clearance rates. The use of isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) allows for the differentiation of exogenously administered compounds from their endogenous counterparts.

Deuterium-labeled androgens have been employed to measure the plasma clearance rates of testosterone and androstenedione. This approach involves the constant infusion of the labeled steroid and subsequent measurement of its concentration in plasma, allowing for the calculation of metabolic clearance rates.

Future Directions and Emerging Research Areas

Elucidation of Novel and Alternative Metabolic Pathways

The metabolic fate of 5-Androstene-3beta,16beta-diol is a critical unanswered question. It is formed from the precursor Dehydroepiandrosterone (B1670201) (DHEA) through a process called 16-hydroxylation. While the enzymes responsible for creating the related 16α-hydroxy DHEA, such as CYP3A4 and CYP3A5, have been identified, the specific enzymes that produce the 16β isomer are not well understood caymanchem.com. Early studies from 1948 detected a related compound, delta-5-androstene-3(beta), 16(beta), 17(alpha)-triol, in rabbit liver, confirming that 16β-hydroxylation pathways exist nih.gov.

Future research must focus on identifying the specific cytochrome P450 enzymes responsible for 16β-hydroxylation of DHEA and other adrenal steroids nih.gov. Investigating the tissue-specific expression of these enzymes and the factors that regulate their activity will be crucial. Furthermore, downstream metabolites of this compound need to be identified to understand its complete metabolic pathway and biological functions. A study on a related compound, 16β-hydroxyldehydroepiandrosterone (16β-OH-DHEA), noted its rapid conversion to 5-androstene-3beta, 17beta-diol 16-one in serum, suggesting that this compound may also be an intermediate in a larger metabolic cascade researchgate.net.

Table 1: Key Research Questions in the Metabolism of this compound

| Research Question | Potential Significance |

| Which specific enzymes catalyze the 16β-hydroxylation of DHEA? | Understanding the regulation and tissue distribution of this steroid. |

| What are the subsequent metabolites of this compound? | Determining the ultimate biological effects and clearance pathways. |

| How does its metabolic pathway differ from the 16α- and 17β-isomers? | Revealing unique physiological roles and potential for specific targeting. |

Understanding Complex Steroid Receptor Cross-Talk and Downstream Effects

The interaction of this compound with steroid receptors is a primary area for investigation. Related DHEA metabolites exhibit complex relationships with androgen and estrogen receptors (AR and ER) nih.gov. For instance, 16α-hydroxy DHEA metabolites have been shown to bind and activate the estrogen receptor-beta (ERβ) researchgate.net. It is plausible that this compound also possesses affinity for ERs, the AR, or other nuclear receptors, but this has yet to be studied.

Future studies should employ binding assays to determine the affinity of this compound for various steroid receptors. Subsequent research could then explore how this binding influences the expression of target genes. Understanding this "receptor cross-talk" is essential, as it could reveal how this compound modulates the effects of other potent hormones like testosterone (B1683101) and estradiol (B170435), potentially acting as an agonist, antagonist, or selective receptor modulator (SERM) nih.govoup.com.

Development of Advanced Analytical Methodologies for Comprehensive Steroidomics

A significant barrier to studying this compound is the lack of specific and sensitive detection methods. While techniques like radioimmunoassays and gas chromatography-mass spectrometry (GC-MS) have been developed for the 16α-isomer, their cross-reactivity with the 16β-isomer is low, necessitating the development of dedicated assays nih.gov.

The advancement of liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a promising avenue for developing targeted assays capable of accurately quantifying this compound in biological samples nih.gov. Establishing such methods is a prerequisite for any meaningful investigation into its physiological concentrations, metabolic turnover, and clinical relevance. This would be a crucial step forward in the field of steroidomics, allowing for more comprehensive profiling of 16-hydroxylated steroids.

Integration of Multi-Omics Data for Systems-Level Biological Understanding

Understanding the complete biological role of this compound requires a systems-level approach. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of its impact on cellular function nih.gov.

Future research could use these technologies to analyze the global changes in cells or tissues exposed to this compound. For instance, transcriptomics could identify genes regulated by the steroid, while metabolomics could reveal its impact on broader metabolic pathways nih.gov. Integrating these datasets could uncover novel signaling networks and biological functions that would not be apparent from single-level analysis, providing a deeper understanding of its role in health and disease.

常见问题

Q. What analytical methods are recommended for identifying and characterizing 5-Androstene-3β,16β-diol in experimental samples?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying this compound in biological matrices due to its high sensitivity and specificity. Validate methods using isotopic internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms structural integrity, particularly for distinguishing stereoisomers like 3β,16β vs. 3α,16α configurations. Use deuterated solvents (e.g., DMSO-d6) and reference libraries for peak assignments .

Q. How should researchers optimize storage conditions to maintain 5-Androstene-3β,16β-diol stability?

Methodological Answer:

- Store lyophilized or crystalline forms at -20°C in airtight, light-resistant containers to prevent oxidative degradation. For dissolved samples (e.g., in DMSO), aliquot and store at -80°C to avoid freeze-thaw cycles, which accelerate hydrolysis .

- Regularly verify stability via HPLC-UV or LC-MS to monitor degradation products like 5-Androstene-3,17-dione .

Q. What in vitro and in vivo models are appropriate for studying its metabolic pathways?

Methodological Answer:

- In vitro : Use human liver microsomes (HLMs) or recombinant CYP450 enzymes (e.g., CYP3A4) to study phase I metabolism. Couple with NADPH cofactors to assess hydroxylation or oxidation pathways .

- In vivo : Rodent models (e.g., Sprague-Dawley rats) are standard for pharmacokinetic studies. Collect serial blood samples post-administration and analyze plasma via LC-MS/MS to quantify parent compound and metabolites like 17β-hydroxy derivatives .

Q. How can researchers validate analytical methods for detecting 5-Androstene-3β,16β-diol in complex biological matrices?

Methodological Answer:

- Perform linearity (R² > 0.99) , precision (CV < 15%) , and recovery (>80%) tests using spiked samples (e.g., urine, serum). Include quality controls (QCs) at low, medium, and high concentrations .

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion accuracy (e.g., m/z 290.4 for [M+H]+) and rule out matrix interferences .

Advanced Research Questions

Q. How can contradictory data on 5-Androstene-3β,16β-diol’s metabolic conversion to testosterone be resolved?

Methodological Answer:

- Use isotopic labeling (e.g., 14C or 3H tracers) to track metabolic fates in vitro. Compare conversion rates across species (e.g., human vs. rat microsomes) to identify interspecies variability in 17β-hydroxysteroid dehydrogenase (17β-HSD) activity .

- Apply enzyme kinetics (Km, Vmax) to quantify substrate preference for competing pathways (e.g., oxidation vs. sulfation) and model metabolic flux using software like SAAM II .

Q. What strategies minimize side reactions during chemical synthesis of 5-Androstene-3β,16β-diol analogs?

Methodological Answer:

- Optimize protecting groups (e.g., acetyl for 3β-OH) during multi-step synthesis to prevent unwanted oxidation at C17. Monitor reactions via thin-layer chromatography (TLC) and purify intermediates using flash chromatography .

- Employ chiral catalysts (e.g., Sharpless epoxidation) to control stereochemistry at C16 and C17 positions, reducing diastereomer formation .

Q. How do discrepancies in safety data (e.g., GHS classifications) for structurally related androstane derivatives arise?

Methodological Answer:

- Compare hazard profiles using quantitative structure-activity relationship (QSAR) models to predict toxicity endpoints (e.g., LD50). Differences in 16β vs. 16α hydroxylation may alter membrane permeability and acute oral toxicity .

- Re-evaluate classification criteria by testing analogs in standardized assays (e.g., OECD 423 for acute toxicity) to resolve inconsistencies between regulatory frameworks .

Q. What methodological approaches address cross-species variability in 5-Androstene-3β,16β-diol metabolism?

Methodological Answer:

- Use interspecies scaling models (e.g., allometric equations) to extrapolate rodent metabolic data to humans. Validate predictions with chimeric humanized liver mice to replicate human CYP450 activity .

- Conduct transcriptomic profiling (RNA-seq) of hepatic tissues to identify species-specific enzyme expression patterns (e.g., CYP2C11 in rats vs. CYP2C9 in humans) .

Q. How can researchers improve detection limits for 5-Androstene-3β,16β-diol in trace forensic samples?

Methodological Answer:

- Implement derivatization techniques (e.g., silylation with BSTFA) to enhance volatility and MS sensitivity. Combine with gas chromatography (GC-MS) for sub-ng/mL detection in hair or saliva .

- Apply immunoaffinity extraction using monoclonal antibodies targeting the 3β-OH group to preconcentrate analytes from dilute matrices .

Q. What experimental designs elucidate the role of 5-Androstene-3β,16β-diol in androgen receptor (AR) signaling versus non-genomic pathways?

Methodological Answer:

- Use AR knockout (ARKO) cell lines to isolate genomic effects. Compare transcriptomic responses (e.g., qPCR for PSA) in wild-type vs. ARKO models treated with the compound .

- Measure rapid calcium influx (Fluo-4 AM dye) or MAPK phosphorylation (Western blot) to assess non-genomic signaling in androgen-sensitive LNCaP cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。